3-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile
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Overview
Description
3-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, linked via an oxymethyl group to a piperidine ring, and further connected to a pyrazine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. The initial step often includes the formation of the trifluoromethylpyridine derivative, followed by its reaction with an oxymethylating agent to introduce the oxymethyl group. This intermediate is then reacted with piperidine under controlled conditions to form the piperidinyl derivative. The final step involves the coupling of this intermediate with a pyrazine-2-carbonitrile derivative under specific reaction conditions, such as the use of a suitable catalyst and solvent system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
3-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.
Biology: Investigated for its potential biological activity, including its interaction with various biological targets.
Medicine: Explored for its potential therapeutic properties, such as its ability to modulate specific biochemical pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group in ketamine.
Vanillin acetate: A derivative of vanillin, used in flavoring and fragrance industries.
Uniqueness
3-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile is unique due to its specific trifluoromethyl and pyrazine-2-carbonitrile moieties, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and specific reactivity profiles.
Properties
IUPAC Name |
3-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O/c18-17(19,20)13-4-1-5-24-16(13)26-11-12-3-2-8-25(10-12)15-14(9-21)22-6-7-23-15/h1,4-7,12H,2-3,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSQIQQRBLZPAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2C#N)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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